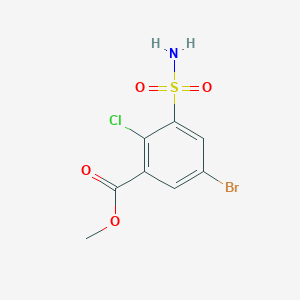![molecular formula C12H15NO B1429014 Spiro[chroman-2,3'-pyrrolidine] CAS No. 1047721-75-4](/img/structure/B1429014.png)
Spiro[chroman-2,3'-pyrrolidine]
Descripción general
Descripción
Spiro[chroman-2,3’-pyrrolidine] is a complex organic compound that belongs to the class of spiro-heterocyclic compounds. These compounds are characterized by their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of spiro[chroman-2,3’-pyrrolidine] involves complex multi-component reactions. These reactions often suffer from long reaction times, but acceleration can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro[chroman-2,3’-pyrrolidine] are complex and involve multiple components . Acceleration of these reactions can be achieved in microdroplets and thin films .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmacology
Spiro compounds, including Spiro[chroman-2,3’-pyrrolidine], are highly sought-after in drug discovery due to their unique structural features and diverse biological activities. They often serve as key scaffolds in medicinal chemistry for the development of new therapeutic agents .
Organic Synthesis
Spiro[chroman-2,3’-pyrrolidine] can be utilized in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions. These reactions are valuable for creating libraries of compounds with potential pharmacological properties .
Biological Studies
Spiro[chroman-2,3’-pyrrolidine] derivatives could be synthesized and evaluated for their biological activities, such as antiproliferative effects against various cancer cell lines .
Direcciones Futuras
Spiro[chroman-2,3’-pyrrolidine] and similar spirocyclic compounds have received significant attention in medicinal chemistry due to their promising biological activity . Future research will likely focus on developing novel synthetic procedures for these compounds and exploring their potential therapeutic applications .
Mecanismo De Acción
Target of Action
Spiro[chroman-2,3’-pyrrolidine] is a complex molecule that is part of the larger family of pyrrolidine compounds . Pyrrolidine compounds are known to interact with a variety of biological targets, and they have been used widely by medicinal chemists to develop compounds for the treatment of human diseases . .
Mode of Action
It is known that the pyrrolidine ring, a key component of spiro[chroman-2,3’-pyrrolidine], contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that Spiro[chroman-2,3’-pyrrolidine] may interact with its targets in a unique and complex manner.
Biochemical Pathways
It is known that pyrrolidine compounds can influence a variety of biological activities . The construction of Spiro[chroman-2,3’-pyrrolidine] involves a five-component reaction that can be accelerated in microdroplets and thin films . This suggests that the compound may have unique properties and effects on biochemical pathways.
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine compounds can have a variety of biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the construction of spiro[chroman-2,3’-pyrrolidine] can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and medium.
Propiedades
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFKHVALQAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


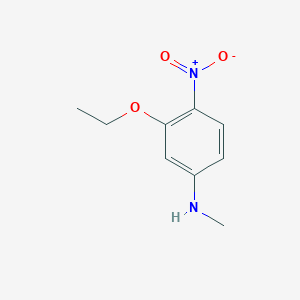
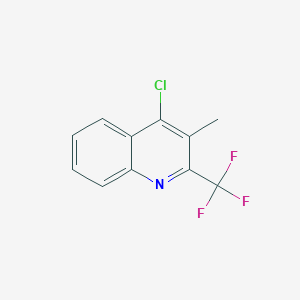
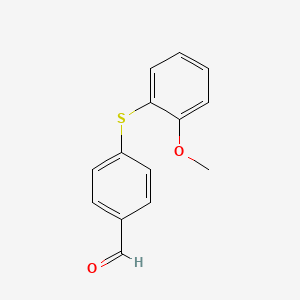
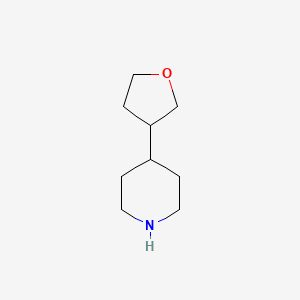

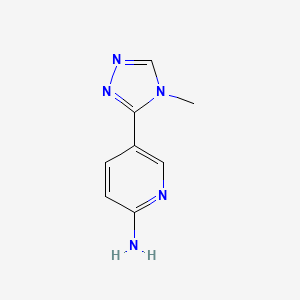


![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)
